molecular formula C15H21ClN2O B5760990 N~1~-(4-chlorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide

N~1~-(4-chlorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide

Cat. No. B5760990
M. Wt: 280.79 g/mol
InChI Key: KZPYNAAHAXETPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including Friedel-Crafts reactions, Baeyer-Villiger oxidations, and cyclization processes. For instance, compounds with chlorophenyl and cyclohexyl groups have been synthesized from chlorobenzene and cyclohexene through a series of reactions that highlight the synthetic versatility of these motifs (Ye, 2007).

Molecular Structure Analysis

X-ray crystallography studies provide insights into the molecular structures of related compounds, revealing configurations, bond lengths, and angles critical for understanding the 3D arrangement of atoms within a molecule. For example, the crystal structure of similar compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, has been determined, showing how substituent groups and molecular frameworks influence the overall molecular geometry (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Properties

Chemical reactivity and properties are influenced by the molecular structure. Compounds with similar structures to our target compound exhibit a range of reactivities, including participation in cyclization reactions, formation of complexes with metals, and interactions with reagents like N-bromosuccinimide or iodine, indicating a rich chemistry that can be leveraged for further synthetic transformations (Cox et al., 1990).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-18(14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h7-10,14H,2-6,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPYNAAHAXETPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)Cl)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324931
Record name N-(4-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide

CAS RN

338428-43-6
Record name N-(4-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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